molecular formula C11H9BrN2OS B1268958 4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide CAS No. 302967-87-9

4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B1268958
CAS No.: 302967-87-9
M. Wt: 297.17 g/mol
InChI Key: YXUNUMNYOKSUJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a brominated benzamide derivative featuring a 4-methylthiazole moiety. This compound belongs to a class of thiazole-containing molecules known for their diverse pharmacological activities, including anti-infective, anti-inflammatory, and antipyretic properties . Structurally, it consists of a benzamide core substituted with a bromine atom at the para position and an N-linked 4-methylthiazol-2-yl group. Its synthesis typically involves the condensation of 4-bromobenzoyl chloride with 2-amino-4-methylthiazole in acetonitrile under reflux conditions, a method analogous to related compounds .

Properties

IUPAC Name

4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c1-7-6-16-11(13-7)14-10(15)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUNUMNYOKSUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350583
Record name 4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302967-87-9
Record name 4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Formation of the Thiazole Ring

The 4-methyl-1,3-thiazol-2-amine precursor is typically synthesized via the Hantzsch thiazole synthesis. This method involves cyclizing α-haloketones with thiourea under reflux conditions. For example, reacting 4-methylacetophenone-derived α-bromoketones with thiourea in ethanol at 80°C yields the thiazole ring. The reaction proceeds through nucleophilic attack by the thiourea sulfur, followed by cyclization and elimination of hydrogen bromide.

Optimization of Thiazole Synthesis

Yields improve significantly when using polar aprotic solvents such as dimethylformamide (DMF), which stabilize intermediates. A study demonstrated that substituting ethanol with DMF increased yields from 68% to 84% under identical conditions. Additionally, microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields above 80%.

Amidation of 4-Bromobenzoyl Chloride

The final step couples 4-bromobenzoyl chloride with 4-methyl-1,3-thiazol-2-amine. This reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine as a base to neutralize HCl.

Parameter Standard Conditions Optimized Conditions
Solvent DCM THF
Base Triethylamine Pyridine
Temperature 0–25°C Reflux (66°C)
Reaction Time 4 hours 2 hours
Yield 72% 89%

Optimized protocols using THF under reflux conditions achieve near-quantitative conversion, as the higher temperature accelerates acyl chloride reactivity. Pyridine, acting as both base and solvent, further enhances yields by forming a soluble complex with HCl.

Industrial Production Methods

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to address exothermicity and mixing inefficiencies inherent in batch processes. A representative setup involves:

  • Precursor Mixing : 4-Bromobenzoyl chloride and thiazol-2-amine solutions are pumped at 0.5 mL/min into a T-shaped mixer.
  • Reaction Channel : The mixture flows through a 10-meter coil reactor maintained at 70°C.
  • Quenching : The effluent is cooled to 25°C and neutralized with aqueous sodium bicarbonate.

This system achieves 93% yield with a throughput of 12 kg/day, compared to 78% yield in batch reactors.

Crystallization and Purification

Crude product is purified via recrystallization from ethanol-water (3:1 v/v), yielding colorless needles with >99% purity. Analytical data align with literature values:

  • Melting Point : 185–187°C
  • FTIR (cm⁻¹) : 3065 (C–H aromatic), 1650 (C=O amide), 1540 (C–N stretch)
  • ¹H NMR (300 MHz, CDCl₃) : δ 8.02 (d, J = 8.4 Hz, 2H, Ar–H), 7.65 (d, J = 8.4 Hz, 2H, Ar–H), 6.85 (s, 1H, Thiazole–H), 2.45 (s, 3H, CH₃)

Mechanistic Insights and Side Reactions

Competing Hydrolysis of Acyl Chloride

A major side reaction involves hydrolysis of 4-bromobenzoyl chloride to 4-bromobenzoic acid, particularly in aqueous environments. Kinetic studies show hydrolysis rates increase by a factor of 1.7 for every 10°C rise in temperature. To mitigate this, strict anhydrous conditions are maintained using molecular sieves or inert gas atmospheres.

N-Methylation Byproducts

Trace N-methylation of the thiazole amine can occur if residual methylating agents (e.g., methyl iodide) are present. Gas chromatography-mass spectrometry (GC-MS) analyses detect <0.5% N-methylated byproducts when reagents are purified via distillation prior to use.

Emerging Methodologies

Enzymatic Amidation

Recent trials with immobilized lipase B from Candida antarctica (CAL-B) show promise for eco-friendly synthesis. In heptane at 50°C, the enzyme catalyzes amide bond formation with 76% yield, albeit requiring extended reaction times (48 hours).

Photochemical Activation

UV irradiation (254 nm) of the reaction mixture reduces activation energy, enabling amidation at 25°C. Preliminary results indicate 82% yield after 6 hours, though scalability remains challenging.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents.

    Nucleophilic Substitution: Reagents like amines, thiols, and alcohols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

Antibacterial Applications

Mechanism of Action
The antibacterial activity of 4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide is attributed to its ability to inhibit bacterial growth through various mechanisms. Studies have shown that thiazole derivatives can act as competitive inhibitors of dihydropteroate synthetase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing bacterial cell division and growth .

Efficacy Against Various Strains
Research indicates that compounds similar to this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics like norfloxacin .

Table 1: Antibacterial Activity of Thiazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 µg/ml
N-(thiazol-2-yl)acetamide derivativesEscherichia coli100 µg/ml
Thiazole-sulfonamide hybridsPseudomonas aeruginosa25 µg/ml

Anticancer Applications

Inhibition of Cancer Cell Proliferation
The anticancer potential of this compound has been investigated through its effects on various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2). The compound has demonstrated significant antiproliferative activity, with some derivatives exhibiting IC50 values lower than those of established chemotherapeutics like 5-fluorouracil .

Structure-Activity Relationship (SAR)
Studies have highlighted the importance of specific substituents on the thiazole ring for enhancing anticancer activity. For example, the presence of electronegative groups such as chlorine at certain positions has been linked to improved efficacy against cancer cells .

Table 2: Anticancer Activity of Thiazole Derivatives

Compound NameCancer Cell LineIC50 Value (µM)
This compoundMCF-75.71
Thiazole-pyridine hybridsHepG210.25
Novel thiazolidinone derivativesPC38.90

Anticonvulsant Activity

Potential for Treating Epilepsy
The anticonvulsant properties of thiazole derivatives have been a focal point in research aimed at developing new treatments for epilepsy. Compounds similar to this compound have shown efficacy in various animal models of seizures, indicating their potential as therapeutic agents .

Comparative Efficacy
In studies comparing these compounds to standard anticonvulsants like ethosuximide and sodium valproate, certain thiazole derivatives demonstrated superior protective effects against seizure episodes . The structure-activity relationship studies indicate that modifications on the thiazole ring significantly influence anticonvulsant efficacy.

Table 3: Anticonvulsant Activity of Thiazole Derivatives

Compound NameModel UsedMedian Effective Dose (mg/kg)
This compoundPTZ-induced seizures<20
Thiazole-integrated pyrrolidinonesMES model<15

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations:

Thiazole Modifications : Replacing the 4-methyl group with bulkier substituents (e.g., 4-phenyl-5-nitrophenyl in ) increases molecular weight and steric hindrance, which could reduce solubility but improve target binding specificity.

Biological Activity

4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a thiazole ring, which is known for its role in various pharmacological effects, including antimicrobial, antifungal, antiviral, and anticancer properties. This article delves into the biological activity of this compound, synthesizing findings from multiple studies and presenting key data.

Chemical Structure and Properties

The structure of this compound includes a bromine atom at the para position of the benzamide moiety and a methyl-substituted thiazole ring. The presence of these functional groups contributes significantly to its biological activities.

Compound Structural Features Unique Properties
This compoundBromine and methyl groups on thiazoleExhibits antimicrobial and anticancer properties
4-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamideChlorine instead of bromineDifferent reactivity profile
4-bromo-N-(4-methylthiazol-2-yl)methylbenzamideMethyl group on thiazoleAlters chemical interactions

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways. In vitro studies have shown effective concentrations leading to bacterial growth inhibition.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis.

Case Studies

  • Anticancer Activity : A study published in Molecular Docking highlighted that this compound exhibited cytotoxic effects with an IC50 value of approximately 15 µM against MCF-7 cells. The study suggested that the compound's structural features enhance its interaction with target proteins involved in cancer cell survival pathways .
  • Antimicrobial Efficacy : Another investigation focused on the compound's antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a lead compound in developing new antibiotics.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Ion Channels : The compound has been shown to modulate ion channels, influencing cellular signaling pathways crucial for cell survival and proliferation.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, contributing to its antimicrobial and anticancer effects .

Research Applications

Due to its promising biological activities, this compound is being explored for various applications:

  • Drug Development : It serves as a lead compound for developing novel antimicrobial and anticancer drugs.
  • Biochemical Assays : Utilized in assays to study biological pathways involving thiazole derivatives .

Q & A

Q. Basic

  • 1H NMR : The thiazole proton (C5-H) appears as a singlet at δ 6.8–7.0 ppm, while the methyl group on the thiazole ring resonates at δ 2.4–2.6 ppm. Aromatic protons from the bromobenzamide moiety split into distinct doublets (J = 8.5 Hz) at δ 7.6–8.1 ppm .
  • HRMS : Exact mass calculated for C₁₁H₁₀BrN₂OS ([M+H]⁺): 297.9784; experimental deviation should be <2 ppm .

Q. Advanced

  • 13C NMR : The carbonyl carbon (C=O) appears at δ 165–168 ppm. Thiazole carbons (C2 and C4) show characteristic shifts at δ 155–160 ppm and δ 110–115 ppm, respectively.
  • HSQC/HMBC : Correlates thiazole protons with adjacent carbons to confirm regiochemistry. For example, HMBC cross-peaks between the thiazole C2 and the benzamide NH validate the linkage .

What crystallographic parameters are critical for resolving the 3D structure of this compound, and how do they compare to analogs?

Advanced
Single-crystal X-ray diffraction (SHELX suite ) reveals:

  • Space group : Orthorhombic P2₁2₁2₁ (common for chiral analogs).
  • Unit cell dimensions : For a similar bromobenzamide-thiazole derivative, a = 6.02 Å, b = 15.31 Å, c = 18.15 Å, V = 1672.2 ų .
  • Bond angles : The thiazole-benzamide dihedral angle (∼15°) indicates near-planarity, enhancing π-π stacking in solid-state packing.
  • Disorder modeling : Bromine’s electron density may require anisotropic refinement to resolve positional disorder in the benzamide ring .

How can in silico docking studies predict the biological activity of this compound?

Q. Advanced

  • Target selection : Analogous compounds (e.g., masitinib derivatives) target kinases (c-Kit) or receptors (mGlu1) . Homology modeling identifies conserved binding pockets.
  • Docking workflow : AutoDock Vina or Schrödinger Glide docks the compound into the ATP-binding site of c-Kit. Key interactions:
    • Bromine forms halogen bonds with backbone carbonyls (e.g., Glu640).
    • Thiazole methyl group fits into a hydrophobic subpocket .
  • Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with known inhibitors. MD simulations (100 ns) assess stability of ligand-protein complexes .

How do structural modifications (e.g., bromine substitution) affect the compound’s pharmacokinetic properties?

Q. Advanced

  • Bromine vs. chlorine : Bromine’s larger van der Waals radius enhances hydrophobic interactions but may reduce solubility (LogP increases by ∼0.5).
  • Metabolic stability : In vitro microsomal assays (human liver microsomes) show t₁/₂ = 45 mins for bromo vs. 30 mins for chloro analogs due to slower CYP450-mediated dehalogenation .
  • Plasma protein binding : Bromine increases binding to albumin (∼95% vs. 88% for unsubstituted benzamides), reducing free drug concentration .

What methodologies are used to analyze discrepancies in biological activity data across studies?

Q. Advanced

  • Data normalization : Adjust for assay variability (e.g., IC₅₀ in cell viability assays) using Z-score transformation or percent inhibition relative to controls.
  • Contradiction resolution : If one study reports IC₅₀ = 10 nM (c-Kit inhibition) and another shows no activity, check for differences in:
    • Assay conditions (ATP concentration: 1 mM vs. 10 μM).
    • Cell lines (Ba/F3 vs. HEK293 overexpression systems) .
  • Meta-analysis : Apply random-effects models to aggregate data from ≥5 studies, weighting by sample size and assay robustness .

How is this compound utilized in PET imaging studies?

Q. Advanced

  • Radiolabeling : Carbon-11 introduced via [11C]methylation of a precursor (e.g., N-desmethyl analog) using [11C]CH₃OTf. Radiochemical purity >98% confirmed by radio-HPLC .
  • In vivo distribution : PET in primates shows high cerebellar uptake (SUV = 3.5 at 30 mins), consistent with mGlu1 receptor density. Blocking studies with cold ligand reduce SUV to 0.8, confirming specificity .

What are the challenges in scaling up synthesis for preclinical trials?

Q. Advanced

  • Purification bottlenecks : Column chromatography is impractical; switch to acid/base extraction (e.g., 1M HCl to remove unreacted amine) or crystallization (ethanol/water).
  • Byproduct control : Bromo-debromo byproducts (<0.1%) require stringent QC via UPLC-MS.
  • Regulatory compliance : ICH Q3A guidelines mandate quantification of genotoxic impurities (e.g., alkyl bromides) at <1 ppm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.